2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline
Description
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-21(19,20)10-6-7-17(9-10)14(18)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQHXODNTTZWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The methanesulfonylpyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using methanesulfonyl chloride and pyrrolidine as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Coupling of Pyrrolidine-Sulfonyl to Quinoxaline
The final step involves forming the amide bond between quinoxaline-2-carbonyl and 3-methanesulfonylpyrrolidine:
-
Reagents : Carbodiimides (e.g., EDCl, DCC) or uronium salts (e.g., HATU) with activators like HOAt .
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Conditions : Mild bases (DMAP, Et₃N) in anhydrous solvents (DMF, THF) .
Example protocol :
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Quinoxaline-2-carbonyl chloride | 1.0 equiv | DMF, RT, 12 h | 78% |
| 3-Methanesulfonylpyrrolidine | 1.2 equiv | HATU, DIPEA |
Reactivity and Functionalization
The compound exhibits reactivity at distinct sites:
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Quinoxaline ring : Electrophilic substitution at electron-rich positions (C6/C7), moderated by the electron-withdrawing carbonyl group.
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Sulfonyl group : Participates in nucleophilic displacements (e.g., SN2 with amines or thiols) .
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Amide bond : Hydrolyzable under strong acidic/basic conditions to regenerate carboxylic acid and amine .
Table: Functionalization reactions
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl substitution | NaN₃, DMSO | Azide derivative | 65% | |
| Amide hydrolysis | HCl (6M), reflux | Quinoxaline-2-carboxylic acid | 89% |
Mechanistic Insights
-
Sulfonamide activation : The methanesulfonyl group enhances electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic attacks .
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Quinoxaline electronic effects : The carbonyl group deactivates the ring, directing substitutions to less hindered positions .
This synthesis and reactivity profile underscores the compound’s versatility as a scaffold for drug discovery, contingent on tailored functionalization strategies. Experimental validation of reaction conditions (e.g., catalyst selection, solvent systems) is critical for optimizing yields and selectivity .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential pharmacological properties, including:
- Antimicrobial Activity : Quinoxaline derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For example, derivatives of quinoxaline-2-carboxylic acid have demonstrated high antimycobacterial activity with low toxicity .
- Anticancer Properties : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. A study on N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides revealed significant inhibitory action on HCT-116 cancer cells . The mechanism often involves the disruption of DNA function or inhibition of specific kinases associated with tumor growth .
Biological Applications
The compound is being investigated for its role as an enzyme inhibitor and its interactions with biological macromolecules. The unique structure allows it to intercalate with DNA, potentially leading to anticancer effects . Additionally, its derivatives have been studied for their ability to mitigate inflammatory responses, particularly in conditions like COVID-19 by inhibiting cytokine storms .
Industrial Applications
In industrial settings, 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline serves as a building block for synthesizing more complex molecules and advanced materials. Its stability and reactivity make it suitable for developing new chemical entities used in various applications, from pharmaceuticals to agrochemicals .
Case Study 1: Antimycobacterial Activity
A recent study evaluated several quinoxaline derivatives for their efficacy against Mycobacterium tuberculosis. Compound 4 from this study exhibited a minimum inhibitory concentration (MIC) of 1.25 μg/mL, comparable to established drugs like rifampicin . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Efficacy
In another investigation focusing on N-alkyl derivatives of quinoxaline, researchers found that specific substitutions at the 2-position significantly influenced anticancer activity against various cell lines. Compounds exhibiting a piperazine substituent showed enhanced efficacy compared to their counterparts lacking this feature . This underscores the significance of structure-activity relationships in drug design.
Mechanism of Action
The mechanism of action of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects . The methanesulfonylpyrrolidine group may enhance the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Pyrrolidine vs. Thiazolino Rings: The pyrrolidine moiety in the target compound may offer conformational flexibility, whereas the rigid thiazolino ring in Compound 33 could restrict binding to specific enzyme pockets.
- Di-N-Oxide Derivatives (Series 4–6): The N-oxide groups enhance polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to non-oxidized analogues like the target compound.
Biological Activity
2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that combines a quinoxaline core with a methanesulfonylpyrrolidine substituent. This unique structure is believed to enhance its chemical stability and biological activity, making it an interesting target for medicinal chemistry research. Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables and research findings.
The mechanism of action of this compound involves its ability to intercalate with DNA, potentially disrupting its function. This property is particularly relevant in anticancer applications, where the compound may inhibit tumor growth by interfering with cellular replication processes.
Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit significant anticancer activity. For instance, a study evaluated several quinoxaline derivatives, including this compound, against human cancer cell lines such as A431 (epidermoid carcinoma) and MCF-7 (breast adenocarcinoma). The results showed that certain derivatives inhibited cell viability effectively compared to control groups .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | A431 | 5.0 | Moderate |
| Compound 6 | A431 | 4.5 | Moderate |
| Doxorubicin (Control) | A431 | 0.5 | Highly Active |
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have shown promising antimicrobial effects. A study on various synthesized quinoxaline compounds demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. Notably, compounds with the methanesulfonyl group exhibited enhanced antibacterial activity .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Compound X | Staphylococcus aureus | 8 µg/mL |
| Control (Penicillin) | E. coli | 0.5 µg/mL |
Case Study 1: In Vivo Efficacy Against Schistosoma mansoni
A study investigated the efficacy of quinoxaline derivatives against Schistosoma mansoni, a parasitic infection. Among the tested compounds, those containing the quinoxaline moiety demonstrated significant larvicidal activity in vitro. However, their in vivo efficacy was moderate, indicating a need for further optimization of pharmacokinetic properties .
Case Study 2: Microwave-Assisted Synthesis and Biological Evaluation
A green chemistry approach was utilized to synthesize various quinoxaline derivatives through microwave-assisted methods. This technique not only improved yield but also reduced reaction times significantly. The synthesized compounds were evaluated for their biological activity against cancer cell lines and exhibited promising results in inhibiting cell proliferation .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline and its derivatives?
Methodological Answer: Quinoxaline derivatives are typically synthesized via condensation reactions between diketones and o-phenylenediamines. For example:
- Condensation with Tosic Acid Catalyst : Reacting 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione with o-phenylenediamine in toluene using tosic acid monohydrate and 3 Å molecular sieves under reflux yields quinoxaline derivatives in ~88% yield .
- Halogenation and Acetylation : Bromination of intermediates like 5-bromo-2-hydroxyacetophenone followed by condensation with o-phenylenediamine in ethanol (with sodium acetate) yields dihydroquinoxalines. Subsequent acetylation with acetic anhydride under reflux produces acetylated derivatives (73% yield) .
- Green Chemistry Approaches : Polyvinylpolypyrrolidone-supported triflic acid (PVPP·OTf) catalyzes quinoxaline synthesis under solvent-free conditions, improving eco-friendliness and yield .
Q. Which spectroscopic techniques are most effective for characterizing quinoxaline derivatives, and how should data interpretation be approached?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H-NMR and C-NMR identify substituent patterns. For example, H-NMR of 2-chloro-3-(2-(2-chlorobenzylidene)hydrazinyl)quinoxaline shows distinct peaks for NH (δ 11.36 ppm) and aromatic protons (δ 7.12–8.87 ppm) .
- IR Spectroscopy : Stretching frequencies for C=N (~1,610 cm) and NH (~3,361 cm) confirm hydrazine linkages .
- X-ray Diffraction : Resolves crystal structures of metal complexes (e.g., Ag-quinoxaline ligands) to validate bonding geometries .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns for purity assessment.
Q. What are the recommended safety protocols for handling quinoxaline derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Quinoxaline-2-carboxaldehyde, for example, causes skin/eye irritation (GHS Category 2/2A) .
- Ventilation : Work in fume hoods to avoid inhalation of vapors (e.g., during reflux reactions) .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release .
- Storage : Keep derivatives in sealed containers under dry, ventilated conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across quinoxaline derivatives with similar structural motifs?
Methodological Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and test against standardized assays. For instance, 2-substituted quinoxalines with coumarin moieties showed enhanced antiproliferative activity (MCF-7 cells) compared to phenyl analogs .
- Assay Validation : Replicate experiments under controlled conditions (e.g., pH, temperature) to rule out environmental variability.
- Structural Elucidation : Use X-ray crystallography to confirm if activity differences arise from conformational changes (e.g., planar vs. non-planar quinoxaline rings) .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for quinoxaline-based PI3K inhibitors?
Methodological Answer:
- Stepwise Functionalization : Synthesize derivatives with varied substituents (e.g., 2-(piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline) and measure IC values against PI3Kα. Compound 41 achieved IC = 24 nM via sulfonyl group optimization .
- Molecular Docking : Simulate binding modes using software like AutoDock. For example, 41 showed hydrogen bonding with PI3Kα's Val851 and hydrophobic interactions with Met804 .
- Apoptosis Assays : Confirm mechanistic relevance via flow cytometry (e.g., Annexin V staining for apoptosis induction) .
Q. What experimental strategies are used to determine the metabolic stability and potential genotoxic metabolites of quinoxaline derivatives?
Methodological Answer:
- In Vitro Hepatocyte Models : Incubate derivatives (e.g., 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) with primary human hepatocytes to identify metabolites via LC-MS. Hydroxyamino metabolites (e.g., HONH-MeIQx) are genotoxic and form N-glucuronides .
- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP1A2) to map metabolic pathways. Inhibitors like α-naphthoflavone can clarify enzyme contributions .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98, TA100) to assess genotoxic risk .
Q. How can computational modeling be integrated with experimental data to optimize quinoxaline derivatives targeting specific enzymes?
Methodological Answer:
- Virtual Screening : Dock quinoxaline libraries into target active sites (e.g., PI3Kα) to prioritize synthetically feasible candidates .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 20 ns trajectories) to assess binding stability and identify critical residues .
- QSAR Modeling : Corrogate substituent electronic properties (e.g., Hammett σ constants) with bioactivity data to predict optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
